Benzyl 6-hydroxynicotinate

Description

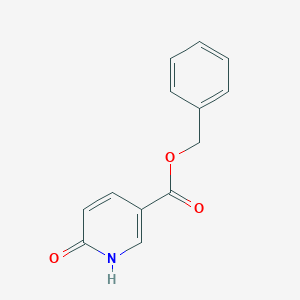

Structure

3D Structure

Properties

IUPAC Name |

benzyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIRINXNOIQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427468 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191157-01-4 | |

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 6-hydroxynicotinate (CAS No. 191157-01-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-hydroxynicotinate, also known as benzyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a heterocyclic compound incorporating a pyridone ring, a benzyl ester, and a carboxylic acid derivative. The pyridone scaffold is a recognized privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, serving as a foundational resource for its use in research and drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical profile.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[3] Its structure features a benzyl ester of 6-hydroxynicotinic acid, which exists in tautomeric equilibrium with the 6-pyridone form. The pyridone tautomer is generally favored.[2]

| Property | Value | Source |

| CAS Number | 191157-01-4 | [3] |

| Molecular Formula | C₁₃H₁₁NO₃ | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| Appearance | White Solid | [4] |

| Melting Point | 178-181 °C | [5] |

| Boiling Point | 440.3 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.26 g/cm³ (Predicted) | [6] |

Solubility Profile

Predicting the solubility of a compound is crucial for its application in experimental settings. The solubility of this compound is influenced by its molecular structure, which contains both polar (pyridone ring, ester linkage) and non-polar (benzyl group) moieties.[4] This amphiphilic nature suggests a varied solubility profile across different solvent classes.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar pyridone and ester groups can interact favorably with the dipoles of these solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents can dissolve a wide range of organic compounds with moderate polarity. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The ability to hydrogen bond with the pyridone moiety may be counteracted by the non-polar benzyl group. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | Favorable π-π stacking interactions between the aromatic rings can be limited by the polar functional groups. |

| Ethers | Diethyl ether, THF | Sparingly to Insoluble | The lower polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solid. |

| Aqueous | Water | Insoluble | The presence of the large non-polar benzyl group is expected to significantly limit aqueous solubility. |

Synthesis of this compound

The synthesis of this compound is most readily achieved through the Fischer-Speier esterification of 6-hydroxynicotinic acid with benzyl alcohol in the presence of an acid catalyst.[7][8] This method is a classic and efficient way to form esters from carboxylic acids and alcohols.[9][10]

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield.

Materials:

-

6-Hydroxynicotinic acid

-

Benzyl alcohol (large excess, can also act as the solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-hydroxynicotinic acid (1 equivalent) and a large excess of benzyl alcohol (5-10 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Caption: Fischer Esterification Workflow for this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural components and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the benzyl and pyridone moieties.[11][12][13]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-2 (pyridone ring) |

| ~7.8 | dd | 1H | H-4 (pyridone ring) |

| ~7.3-7.5 | m | 5H | Phenyl protons of benzyl group |

| ~6.5 | d | 1H | H-5 (pyridone ring) |

| ~5.3 | s | 2H | -CH₂- (benzyl group) |

| ~12.0 | br s | 1H | N-H (pyridone ring) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.[14][15][16][17]

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~163 | C-6 (C=O, pyridone) |

| ~145 | C-2 (pyridone) |

| ~140 | C-4 (pyridone) |

| ~136 | C-ipso (phenyl) |

| ~128-129 | C-ortho, C-meta, C-para (phenyl) |

| ~120 | C-3 (pyridone) |

| ~110 | C-5 (pyridone) |

| ~67 | -CH₂- (benzyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[18][19][20]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2800 | Broad | N-H stretch (H-bonded) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (pyridone) |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzyl ester.[21][22][23][24]

| m/z | Proposed Fragment |

| 229 | [M]⁺ (Molecular ion) |

| 138 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

Potential Applications and Biological Activity

Anti-inflammatory and Analgesic Potential

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[25][26] The pyridone ring is also a common scaffold in molecules with anti-inflammatory activity.[1] Therefore, this compound could be a candidate for screening in anti-inflammatory and analgesic assays.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated activity against a range of bacterial and fungal pathogens.[27][28] The pyridone core is also present in several antimicrobial agents.[1] This suggests that this compound could be explored for its potential as an antimicrobial compound.

Anticancer and Enzyme Inhibition

The pyridone scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents.[1][2] Nicotinic acid derivatives have also shown promise as cytotoxic agents.[29] Furthermore, the 6-hydroxynicotinate moiety is a substrate for certain enzymes, suggesting that its derivatives could be designed as enzyme inhibitors.[30]

Caption: Potential Research Applications of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety data for related pyridine carboxylic acids, general laboratory safety precautions should be observed.[31][32][33][34][35]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its incorporation of the biologically active pyridone and nicotinic acid scaffolds. This guide provides a foundational understanding of its synthesis, physicochemical properties, and spectroscopic characteristics, largely derived from established chemical principles and data from related compounds. The potential applications in anti-inflammatory, antimicrobial, and anticancer research warrant further investigation. It is hoped that this comprehensive technical guide will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this promising molecule.

References

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Polarity and Solubility of Organic Compounds. Chemniverse. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

-

Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Cole-Parmer. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

NMR Predictor. Chemaxon Docs. [Link]

-

PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification. University of Missouri–St. Louis. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. W. W. Norton. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Wiley. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacological applications of Pyrido pyrimidinone: Significance and symbolism [wisdomlib.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. PROSPRE [prospre.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 15. sci-hub.se [sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. youtube.com [youtube.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. jubilantingrevia.com [jubilantingrevia.com]

- 32. tcichemicals.com [tcichemicals.com]

- 33. fishersci.com [fishersci.com]

- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 35. spectrumchemical.com [spectrumchemical.com]

Benzyl 6-hydroxynicotinate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

Benzyl 6-hydroxynicotinate is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acid derivatives. Its structure, featuring a benzyl ester of a hydroxynicotinic acid core, presents an interesting scaffold for medicinal chemistry and drug development. The presence of the benzyl moiety, a common functional group in many pharmaceuticals, combined with the substituted pyridine ring, suggests a potential for diverse biological activities.[1] This guide provides a detailed overview of the molecular and chemical properties of this compound, its synthesis, analytical characterization, and potential applications in the field of drug discovery.

Molecular and Chemical Properties

This compound has the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol .[2] The compound is also known by its IUPAC name, benzyl 6-oxo-1H-pyridine-3-carboxylate.[2] It exists in a tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone forms, with the latter generally being the more stable.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C13H11NO3 | PubChemLite[2] |

| Molecular Weight | 229.23 g/mol | PubChemLite[2] |

| IUPAC Name | benzyl 6-oxo-1H-pyridine-3-carboxylate | PubChemLite[2] |

| Predicted XlogP | 1.3 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | PubChemLite[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChemLite[2] |

| Rotatable Bond Count | 4 | PubChemLite[2] |

Chemical Structure

The chemical structure of this compound consists of a benzyl alcohol moiety ester-linked to the carboxylic acid group of 6-hydroxynicotinic acid.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor, 6-hydroxynicotinic acid, followed by its esterification with benzyl alcohol.

Step 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

A well-established method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia.[3][4]

-

Preparation of Methyl Coumalate: In a round-bottomed flask, add 35 g of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid while maintaining the temperature below 30°C with an ice-water bath.[4]

-

Slowly add 50 ml of methanol, ensuring the temperature does not exceed 35°C.[4]

-

Heat the mixture on a boiling water bath for 1.5 hours.[4]

-

Cool the reaction mixture and pour it into 500 ml of an ice-water slurry.[4]

-

Neutralize the solution with a slurry of sodium carbonate.[4]

-

Filter the precipitated methyl coumalate and wash with cold water. Air-dry the product.[4]

-

Preparation of 6-Hydroxynicotinic Acid: In a beaker cooled in an ice-water bath, add 18 g of methyl coumalate portion-wise to a mixture of 20 ml of ammonia solution and 30 ml of water, keeping the temperature below 20°C.[4]

-

Stir the solution for 45 minutes at 20°C.[4]

-

Add the resulting solution to a boiling solution of 40 g of sodium hydroxide in 250 ml of water.[4]

-

Boil for 5 minutes, then cool to 10°C.[4]

-

Precipitate the product by adding concentrated hydrochloric acid.[4]

-

Filter and dry the resulting 6-hydroxynicotinic acid.[4]

Step 2: Fischer Esterification of 6-Hydroxynicotinic Acid

The final step is the esterification of 6-hydroxynicotinic acid with benzyl alcohol, typically catalyzed by a strong acid. This is a classic Fischer esterification reaction.[5][6]

-

In a round-bottomed flask, suspend 6-hydroxynicotinic acid in an excess of benzyl alcohol, which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5]

-

Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate the organic layer.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 260-280 nm).

-

Injection Volume: 10-20 µL.

This method can be used to determine the purity of the synthesized compound and to monitor the progress of the synthesis reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected proton NMR spectrum would show characteristic signals for the benzyl group (aromatic protons and the CH₂ group) and the protons on the hydroxynicotinate ring.

Potential Applications in Drug Development

While specific pharmacological data for this compound is not widely available, its structural features suggest several potential areas of investigation for drug development.

Vasodilatory and Rubefacient Properties

The related compound, Benzyl nicotinate, is known for its use as a rubefacient and vasodilator, increasing blood flow to the skin.[7][8] It is plausible that this compound may exhibit similar properties, making it a candidate for topical formulations aimed at improving local circulation or enhancing the penetration of other active pharmaceutical ingredients.

Enzyme Inhibition

The N-benzyl group is a common motif in various enzyme inhibitors, including acetylcholinesterase inhibitors.[9] The hydroxypyridone core of the molecule could also participate in binding to the active sites of various enzymes. Therefore, this compound could be screened against a panel of enzymes to identify potential inhibitory activity.

Antiviral Activity

N-benzyl hydroxypyridone carboxamides have been identified as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). This suggests that the N-benzyl hydroxypyridone scaffold, present in a tautomeric form of this compound, is a promising starting point for the development of new antiviral agents.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the related compound, Benzyl nicotinate, it should be handled with care. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Conclusion

This compound is a compound with interesting potential for drug development, stemming from its hybrid structure. While further research is needed to fully elucidate its pharmacological profile, this guide provides a solid foundation for its synthesis, characterization, and potential therapeutic applications. The structural similarities to known bioactive molecules make it a compelling candidate for further investigation in medicinal chemistry programs.

References

- Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044

- HK Technical. (2021, July 9).

- PrepChem.com. Synthesis of 6-hydroxynicotinic acid.

- Master Organic Chemistry. (2023).

- Google Patents. (1992). US5082777A - Process for the production of 6-hydroxynicotinic acid.

- It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.

- Reaction Chemistry & Engineering. (2019).

- PubChemLite.

- PubMed. (2025).

- PubChem.

- PMC. (2010).

- ResearchGate. (2014).

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. To prepare 6-Hydroxy nicotinic acid from Coumalic acid - Practical - HK Technical [hktechnical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzyl 6-hydroxynicotinate: Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-hydroxynicotinate is a compound of interest in pharmaceutical research and development, valued for its potential therapeutic applications. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical properties is paramount for quality control, formulation development, and ensuring regulatory compliance. Among these properties, the melting point stands out as a critical indicator of purity and identity.

This technical guide provides a comprehensive exploration of the melting point of this compound. It is designed to move beyond a simple statement of the value, offering instead a deeper understanding of the theoretical underpinnings, a detailed methodology for its accurate determination, and a discussion of factors that can influence this crucial physical constant. As Senior Application Scientists, our goal is to equip you with not only the "what" but also the "why" and "how" of melting point analysis for this compound, ensuring the integrity and reproducibility of your research.

The Significance of Melting Point in a Pharmaceutical Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of the purity of the compound. Impurities disrupt the crystal lattice of the solid, typically leading to two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry and pharmaceutical sciences.

Therefore, the accurate determination of the melting point of this compound serves two primary purposes:

-

Identity Confirmation: The observed melting point can be compared to a reference value to confirm the identity of a synthesized or procured sample.

-

Purity Assessment: A sharp melting range that is close to the literature value is indicative of a high degree of purity. Conversely, a broad and depressed melting range suggests the presence of impurities.

Reported Melting Point of this compound

The reported melting point for this compound is in the range of 178-181°C .[1] This value serves as a benchmark for researchers working with this compound. It is important to note that the experimental conditions under which this value was determined can influence the results. Therefore, a standardized and well-controlled methodology is crucial for obtaining comparable and reliable data.

Factors Influencing the Melting Point of this compound

Impurities and Melting Point Depression

The presence of impurities is the most common reason for deviations from the expected melting point. In the context of the synthesis of this compound, which is typically prepared by the esterification of 6-hydroxynicotinic acid with benzyl alcohol, potential impurities could include:

-

Unreacted Starting Materials:

-

6-Hydroxynicotinic Acid: This precursor has a significantly higher melting point, around 310-316°C.[2][3][4][5][6] Its presence as an impurity would likely lead to a broad and difficult-to-interpret melting behavior.

-

Benzyl Alcohol: With a boiling point of approximately 205°C, residual benzyl alcohol is more likely to be a liquid or gaseous impurity at the melting point of the product and could lead to a depressed and broad melting range.[7][8][9][10][11]

-

Nicotinic Acid: Should the starting material contain nicotinic acid as an impurity, its high melting point of 234-239°C would also affect the final product's melting characteristics.[12][13][14][15][16]

-

-

By-products of the Synthesis: Depending on the synthetic route, various side reactions could lead to the formation of by-products that would act as impurities.

The following table summarizes the physical properties of this compound and its potential impurities:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) |

| This compound | C13H11NO3 | 229.23 | 178-181 (Melting Point) [1] |

| 6-Hydroxynicotinic Acid | C6H5NO3 | 139.11 | ~314-316 (Melting Point)[3][4][6] |

| Nicotinic Acid | C6H5NO2 | 123.11 | ~236-239 (Melting Point)[13][14] |

| Benzyl Alcohol | C7H8O | 108.14 | ~205 (Boiling Point)[7][9] |

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including different melting points. While there are no specific studies on the polymorphism of this compound, it is a known phenomenon for other nicotinate derivatives. Therefore, it is a theoretical possibility that different crystallization conditions could lead to the formation of different polymorphs of this compound, each with its own characteristic melting point. Researchers should be aware of this possibility, especially if they observe melting points that are consistently different from the reported value, yet sharp.

Experimental Protocol for Melting Point Determination

The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" and is designed to ensure accuracy and reproducibility.[17][18]

Apparatus

-

Melting point apparatus with a heating block and a temperature probe.

-

Capillary tubes (closed at one end).

-

Sample grinder (e.g., mortar and pestle).

-

Spatula.

Procedure

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

Grind a small amount of the sample into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the closed end.

-

The packed sample should be approximately 2-4 mm high.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

-

Once the approximate range is known, allow the apparatus to cool.

-

Prepare a new capillary with the sample.

-

Set the heating rate to a slow and steady value, typically 1-2°C per minute, starting from a temperature about 10-15°C below the expected melting point. A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting range of the sample.

-

-

Confirmation and Purity Check:

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

-

A broad melting range (greater than 2°C) suggests the presence of impurities.

-

For a definitive identity check, a mixed melting point determination can be performed. This involves mixing the sample with a known pure standard of this compound. If there is no depression or broadening of the melting point of the mixture, the sample is considered identical to the standard.

-

Experimental Workflow Diagram

Caption: Workflow for the determination of the melting point of this compound.

Troubleshooting and Interpretation of Results

| Observation | Potential Cause | Recommended Action |

| Broad Melting Range (>2°C) | Presence of impurities. | Purify the sample (e.g., by recrystallization) and repeat the measurement. |

| Melting Point Lower than Expected | Presence of impurities. | Purify the sample and repeat the measurement. |

| Sharp but Incorrect Melting Point | Possible polymorphic form or misidentification of the compound. | Characterize the sample using other analytical techniques (e.g., NMR, IR, MS). Consider recrystallization from a different solvent to see if a different polymorph is formed. |

| Substance Decomposes Before Melting | Thermal instability of the compound. | Record the decomposition temperature. This is a characteristic property of the substance. |

| Color Change Before Melting | Decomposition or presence of an impurity that is thermally unstable. | Note the temperature at which the color change occurs. This can be a useful identifying characteristic. |

Conclusion

The melting point of this compound is a fundamental physical property that provides valuable insights into its identity and purity. A thorough and methodologically sound approach to its determination is essential for any researcher or professional in the field of drug development. By understanding the theoretical basis of melting point analysis, adhering to a standardized experimental protocol, and being aware of potential influencing factors such as impurities and polymorphism, scientists can ensure the quality and integrity of their work with this important compound. This guide serves as a foundational resource to achieve that goal, promoting both scientific rigor and practical application in the laboratory.

References

-

PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Nicotinic acid. Retrieved from [Link]

-

Wikipedia. (2024, December 1). Benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (n.d.). Benzyl Alcohol. Common Organic Chemistry. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Niacin (Nicotinic Acid). Retrieved from [Link]

-

Loba Chemie. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). Nicotinic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

-

Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxynicotinic acid, 98% | Fisher Scientific [fishersci.ca]

- 4. 6-Hydroxynicotinic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl Alcohol [commonorganicchemistry.com]

- 10. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 11. 100-51-6 CAS | BENZYL ALCOHOL | Gas Chromatoghaphy Solvents (GC Solvents) | Article No. 0046A [lobachemie.com]

- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 13. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. Nicotinic acid | CAS#:59-67-6 | Chemsrc [chemsrc.com]

- 16. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]

- 17. uspbpep.com [uspbpep.com]

- 18. scribd.com [scribd.com]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of Benzyl 6-hydroxynicotinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Benzyl 6-hydroxynicotinate in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a practical whitepaper, emphasizing the foundational principles and detailed methodologies required to generate reliable solubility profiles. As drug development professionals, understanding the solubility of a compound is a critical early step, influencing everything from reaction chemistry and purification to formulation and bioavailability.

Understanding this compound: A Physicochemical Overview

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Chemical Structure:

Key Properties:

| Property | Value | Source |

| CAS Number | 191157-01-4 | |

| Molecular Formula | C13H11NO3 | |

| Molecular Weight | 229.23 g/mol | |

| Melting Point | 178-181°C | |

| Predicted XlogP | 1.3 |

The structure reveals several key functional groups that govern its solubility:

-

Pyridine Ring with a Hydroxyl Group: The 6-hydroxynicotinate core can exist in tautomeric forms (the pyridone form is also possible). The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

-

Benzyl Ester Group: This group introduces a significant nonpolar, aromatic character (the benzyl group) and a polar ester linkage. The ester group can act as a hydrogen bond acceptor.

-

Overall Polarity: The combination of a polar heterocyclic core and a nonpolar benzyl group results in a molecule of intermediate polarity. The predicted XlogP of 1.3 quantitatively supports this, indicating a slight preference for a lipophilic environment over a hydrophilic one.

This structural duality is the cornerstone of our investigation. We can hypothesize that this compound will exhibit limited solubility in highly nonpolar solvents (like hexane) and also in highly polar solvents like water, but will likely show good solubility in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

The Thermodynamics of Solubility: A Foundational Perspective

Solubility is a thermodynamic equilibrium process. When a solid solute dissolves in a solvent, it is the result of a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This process is governed by the Gibbs free energy of mixing (ΔG_mix), which must be negative for spontaneous dissolution to occur.

ΔG_mix = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): Represents the net heat change. It includes the energy required to overcome the crystal lattice energy of the solid (endothermic) and the energy released upon solvation (exothermic).

-

Entropy of Solution (ΔS_sol): Represents the change in disorder. Dissolution of an ordered crystal into a liquid phase generally leads to an increase in entropy.

For drug development, we are primarily interested in the equilibrium solubility , which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, representing a thermodynamically stable state.[1] This is distinct from kinetic solubility, which measures the concentration of a compound that precipitates from a stock solution (often in DMSO) upon dilution in an aqueous buffer.[2] This guide will focus exclusively on determining the equilibrium solubility.

A Strategic Approach to Solvent Selection

The principle of "like dissolves like" provides a fundamental starting point for solvent selection.[3][4][5] To build a comprehensive solubility profile for this compound, a diverse set of organic solvents should be chosen, spanning a range of polarities and hydrogen bonding capabilities.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7][8] The principle states that substances with similar HSP values are likely to be miscible. While determining the precise HSP for a new compound requires extensive experimentation, the HSP of common solvents can guide our selection to probe these different interaction types.

Below is a recommended list of solvents for initial screening, categorized by their general properties:

| Solvent | Class | Dielectric Constant (20°C) | Polarity Index | Key Characteristics |

| Hexane | Nonpolar | 1.89 | 0.1 | Primarily dispersion forces. |

| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Aromatic, can engage in π-π stacking. |

| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Dipolar interactions, weak H-bond acceptor. |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Strong dipole, good H-bond acceptor. |

| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Ester functionality, H-bond acceptor. |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Strong dipole, weak H-bond acceptor. |

| Isopropanol | Polar Protic | 19.9 | 3.9 | H-bond donor and acceptor. |

| Ethanol | Polar Protic | 24.5 | 4.3 | H-bond donor and acceptor. |

| Methanol | Polar Protic | 32.7 | 5.1 | Strong H-bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 | Highly polar, strong H-bond acceptor. |

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[9][10][11] It is a robust and reliable technique when performed correctly.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Methodology

A. Materials and Reagents:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Analytical balance

B. Equipment:

-

Orbital shaker or rotator capable of constant temperature incubation (e.g., 25°C ± 1°C)

-

Calibrated pH meter (for aqueous studies, if needed)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

C. Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of the compound to each vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a moderate speed for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, but this should be confirmed experimentally (see note below).

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid material at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles. Discard the first few drops to saturate the filter membrane.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

D. Self-Validating Protocol - Determining Equilibration Time:

To ensure true equilibrium has been reached, a time-point study is essential. Prepare several identical vials for a single solvent. Sample and analyze the supernatant at various time points (e.g., 4, 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and remains constant over at least two consecutive time points.

Analytical Quantification: HPLC as the Method of Choice

While UV-Vis spectrophotometry can be used for quantification, High-Performance Liquid Chromatography (HPLC) is superior due to its specificity and ability to separate the analyte from any potential impurities or degradants.

A. HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a versatile starting point.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

-

Detection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This wavelength should be used for detection to maximize sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC and generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the calibration curve to determine the concentration in the diluted sample, and then back-calculate the original concentration in the saturated solution.

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format. It is useful to express solubility in multiple units to cater to different scientific disciplines.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| ... | ... | ... | ... | ... |

Qualitative descriptors can be based on standard pharmacopeial definitions.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and accurately determine the solubility profile of this compound in a range of organic solvents. This foundational data is indispensable for guiding subsequent research, development, and formulation activities.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

-

Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

NCBI StatPearls. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. (2022, July 20). 4.4: Measuring Concentrations of Solutions. [Link]

-

JoVE. (2020, March 26). Solubility - Concept. [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chem.ws [chem.ws]

- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Benzyl 6-hydroxynicotinate mechanism of action in vitro

An initial comprehensive search for the in vitro mechanism of action of Benzyl 6-hydroxynicotinate did not yield specific scientific literature detailing its molecular targets, signaling pathways, or cellular effects. The search results primarily provide information on related but distinct compounds such as benzyl nicotinate or nicotinic acid. This lack of specific, publicly available data on this compound makes it impossible to construct an in-depth, scientifically accurate technical guide on its mechanism of action as requested.

To proceed with creating a meaningful and accurate guide, it is necessary to first establish a foundational understanding from existing research. Without this, any discussion of mechanisms, experimental protocols, or data would be speculative and not meet the required standards of scientific integrity and trustworthiness for the intended audience of researchers and drug development professionals.

Therefore, the subsequent steps will focus on a broader search strategy to ascertain if any relevant information can be inferred from closely related analogs or if the compound is known by other nomenclature. Should this broader search also fail to yield actionable data, it will be concluded that there is insufficient public domain information to fulfill the user's request at this time.

Based on the initial findings, it is not currently possible to provide a detailed technical guide on the in vitro mechanism of action of this compound due to a lack of available scientific information on this specific compound in the public domain. Any attempt to create such a guide would be purely speculative and would not meet the standards of scientific accuracy and integrity required for the target audience.

If you are in possession of proprietary or unpublished data regarding this compound, I would be able to assist in structuring and presenting that information in the requested format. Alternatively, I can generate a guide on a related, well-researched compound if you provide an alternative topic.

Potential Therapeutic Targets of Benzyl 6-hydroxynicotinate: An In-depth Technical Guide

Abstract

Benzyl 6-hydroxynicotinate, a derivative of nicotinic acid, presents a compelling avenue for therapeutic intervention, primarily through its anticipated role as a prodrug targeting the G protein-coupled receptor GPR109A. This guide delineates the scientific rationale for identifying GPR109A as the principal therapeutic target for the active metabolite, 6-hydroxynicotinic acid. We will explore the molecular mechanisms underpinning GPR109A activation and its subsequent signaling cascades, which are implicated in the regulation of lipid metabolism and inflammatory responses. Furthermore, this document provides a comprehensive framework of experimental protocols for the validation of this hypothesis, from confirming the enzymatic conversion of the parent compound to characterizing the pharmacological activity of its metabolite at the receptor level. Potential alternative targets are also discussed to provide a complete investigative landscape. This guide is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutics in metabolic and inflammatory diseases.

Introduction: The Prodrug Hypothesis for this compound

This compound is a benzyl ester of 6-hydroxynicotinic acid. Structurally, it is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The esterification of the carboxylic acid group with a benzyl alcohol suggests a prodrug strategy. This approach is frequently employed in medicinal chemistry to enhance the pharmacokinetic properties of a drug, such as its absorption and distribution, by masking a polar functional group.

Our central hypothesis is that this compound is biologically inactive in its ester form and requires in vivo hydrolysis by ubiquitous carboxylesterases to release its active metabolite, 6-hydroxynicotinic acid. This active metabolite, being a structural analog of nicotinic acid, is then predicted to exert its therapeutic effects by acting as an agonist at the nicotinic acid receptor, GPR109A.

The rationale for this hypothesis is built upon two key pillars:

-

Enzymatic Bioactivation: Carboxylesterases are a class of enzymes widely distributed in the body, particularly in the liver, and are known to efficiently hydrolyze ester bonds, including those of benzyl esters.

-

Structural Analogy to a Known Ligand: The released 6-hydroxynicotinic acid is a close structural analog of nicotinic acid, a known potent agonist of GPR109A.

This guide will now delve into the primary therapeutic target, GPR109A, and subsequently outline the experimental methodologies required to rigorously test this prodrug hypothesis.

The Primary Therapeutic Target: GPR109A (HCAR2)

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is the high-affinity receptor for nicotinic acid. It is a member of the GPCR superfamily and is primarily coupled to inhibitory G proteins of the Gαi/o family.

Tissue Distribution and Physiological Roles

GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils. Its activation in these tissues leads to a range of physiological effects, making it a promising target for several therapeutic areas.

-

Dyslipidemia: In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and the subsequent release of free fatty acids into the bloodstream. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

-

Inflammation: GPR109A activation on immune cells has been shown to exert anti-inflammatory effects. For instance, it can suppress the production of pro-inflammatory cytokines and promote the differentiation of anti-inflammatory macrophages. This makes GPR109A a potential target for inflammatory conditions such as atherosclerosis.

-

Other Potential Roles: Emerging research suggests roles for GPR109A in antiviral innate immunity and even in the suppression of certain cancers.

Signaling Pathways

The activation of GPR109A initiates two main signaling pathways:

-

Gαi/o-Mediated Pathway (Canonical Pathway): Upon agonist binding, GPR109A couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This pathway is primarily responsible for the metabolic effects of GPR109A activation.

-

β-Arrestin-Mediated Pathway (Non-Canonical Pathway): GPR109A can also signal through a β-arrestin-dependent pathway. This pathway is implicated in the "flushing" side effect associated with nicotinic acid therapy, which involves the release of prostaglandins. It is also thought to play a role in some of the anti-inflammatory and anti-atherosclerotic effects of GPR109A activation.

Experimental Validation of Therapeutic Targets

The following sections outline a comprehensive, step-by-step experimental workflow to validate the hypothesis that this compound is a prodrug whose active metabolite, 6-hydroxynicotinic acid, targets GPR109A.

Part 1: Confirmation of Prodrug Bioactivation

The initial and most critical step is to confirm the enzymatic hydrolysis of this compound into 6-hydroxynicotinic acid and benzyl alcohol.

Experimental Protocol: In Vitro Esterase Hydrolysis Assay

Objective: To determine if this compound is hydrolyzed by carboxylesterases to 6-hydroxynicotinic acid.

Materials:

-

This compound

-

6-Hydroxynicotinic acid (as a standard)

-

Human liver microsomes (or recombinant human carboxylesterases, hCE1 and hCE2)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (or recombinant esterase), and the this compound stock solution.

-

Include control reactions:

-

No enzyme control (to assess non-enzymatic hydrolysis).

-

No substrate control (to assess background).

-

-

-

Incubation: Incubate the reaction mixtures at 37°C with shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis:

-

Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of 6-hydroxynicotinic acid.

-

Use a standard curve for 6-hydroxynicotinic acid to accurately quantify its formation.

-

Data Analysis: Plot the concentration of this compound and 6-hydroxynicotinic acid over time to determine the rate of hydrolysis.

Part 2: Characterization of GPR109A as the Target of the Active Metabolite

Once the formation of 6-hydroxynicotinic acid is confirmed, the next step is to characterize its interaction with the GPR109A receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of 6-hydroxynicotinic acid to the GPR109A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A)

-

[³H]-Nicotinic acid (radioligand)

-

6-Hydroxynicotinic acid (unlabeled competitor)

-

Nicotinic acid (unlabeled positive control)

-

Binding buffer

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled 6-hydroxynicotinic acid or nicotinic acid.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of [³H]-nicotinic acid against the log concentration of the competitor (6-hydroxynicotinic acid or nicotinic acid).

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of 6-hydroxynicotinic acid, which represents its binding affinity.

| Compound | Predicted Binding Affinity (Ki) |

| Nicotinic Acid | High (nM range) |

| 6-Hydroxynicotinic Acid | To be determined |

Experimental Protocol: Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of 6-hydroxynicotinic acid at the GPR109A receptor.

Materials:

-

A cell line stably expressing human GPR109A (e.g., CHO-K1-GPR109A)

-

Forskolin (an adenylyl cyclase activator)

-

6-Hydroxynicotinic acid

-

Nicotinic acid (positive control agonist)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Seeding: Seed the GPR109A-expressing cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of 6-hydroxynicotinic acid or nicotinic acid.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation: Incubate the cells for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Plot the percentage of forskolin-stimulated cAMP levels against the log concentration of 6-hydroxynicotinic acid or nicotinic acid.

-

Determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of 6-hydroxynicotinic acid. This will indicate whether it is a full or partial agonist.

| Compound | Predicted Functional Activity | Predicted EC50 |

| Nicotinic Acid | Full Agonist | nM to low µM range |

| 6-Hydroxynicotinic Acid | To be determined | To be determined |

Potential Alternative Therapeutic Targets

While GPR109A is the most probable target, a comprehensive investigation should also consider potential off-target effects or alternative mechanisms of action for both the parent compound and its metabolite.

-

Other Nicotinic Receptors: Although less likely due to structural differences, the interaction of 6-hydroxynicotinic acid with other nicotinic acetylcholine receptors (nAChRs) could be investigated, particularly if unexpected pharmacological effects are observed.

-

Carboxylesterases: While primarily viewed as activating enzymes, significant inhibition of specific carboxylesterases by this compound could represent an independent therapeutic target or a source of drug-drug interactions.

-

Transporters: The cellular uptake and efflux of this compound and 6-hydroxynicotinic acid may be mediated by specific transporters, which could be explored as secondary targets.

Conclusion

The available evidence strongly supports the hypothesis that this compound functions as a prodrug, with its therapeutic effects being mediated by the activation of the GPR109A receptor by its active metabolite, 6-hydroxynicotinic acid. The well-defined role of GPR109A in dyslipidemia and inflammation makes it a highly attractive target for drug development. The experimental framework provided in this guide offers a clear and robust pathway for the validation of this hypothesis and the comprehensive characterization of the therapeutic potential of this compound. Further investigation into the specific carboxylesterases involved in its bioactivation and a thorough evaluation of its in vivo efficacy and safety are warranted to advance this promising compound towards clinical application.

References

-

Inoue, M., Morikawa, M., Tsuboi, M., & Sugiura, M. (1979). Substrate Specificity of Carboxylesterase (E. C. 3. 1. 1. 1) from Several Animals. Journal of Pharmacobio-Dynamics, 2(3), 207-213. [Link]

- van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011).

An In-Depth Technical Guide to Benzyl 6-hydroxynicotinate as a Novel Biochemical Probe for Proteomics Research

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential utility of Benzyl 6-hydroxynicotinate as a novel chemical probe in the field of proteomics. We will delve into the core principles of chemical proteomics, propose a strategic framework for employing this molecule, and provide detailed, field-proven methodologies to empower your research endeavors.

Part 1: The Strategic Imperative for Novel Chemical Probes in Proteomics

Modern proteomics has evolved beyond mere cataloging of proteins to understanding their dynamic functions, interactions, and regulation within the native cellular environment.[1][2] Chemical proteomics, in particular, utilizes small molecule probes to interrogate protein function, identify drug targets, and elucidate mechanisms of action.[3][4][5] The power of this approach lies in its ability to move from correlation to causation, directly linking the interaction of a small molecule with a protein to a functional outcome.

Two prominent strategies in chemical proteomics are Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP).[6][7]

-

Activity-Based Protein Profiling (ABPP): This technique employs chemical probes that covalently bind to the active sites of specific enzyme classes.[8][9][10] This allows for the assessment of the functional state of these enzymes in complex biological systems.[6][9]

-

Affinity-Based Protein Profiling (AfBPP): In this approach, probes are designed with a high affinity for a particular protein target.[6][11] Often, a photo-activatable crosslinker is incorporated to covalently capture the target protein upon UV irradiation.[5][6]

The discovery and application of novel chemical probes are paramount to expanding the scope of proteins that can be studied and to developing new therapeutic modalities.

Part 2: this compound - A Scaffold for Proteomic Discovery

This compound is a derivative of 6-hydroxynicotinic acid, a metabolite in the bacterial degradation pathway of nicotinic acid.[12][13][14] While its direct application in proteomics has not been extensively documented, its chemical structure presents an intriguing starting point for the development of novel chemical probes.

Chemical Properties and Potential for Protein Interaction:

-

Molecular Formula: C13H11NO3[12]

-

Structure: The molecule contains a benzyl ester and a 6-hydroxynicotinamide core. The pyridinone ring system and the ester group offer potential sites for modification to incorporate reporter tags or crosslinking moieties.

The 6-hydroxynicotinamide core is of particular interest as it is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This suggests that this compound could potentially interact with a range of protein targets, including enzymes involved in nucleotide metabolism, signaling pathways, or as yet undiscovered "off-targets" of nicotinamide-like molecules.

Part 3: Transforming this compound into a Proteomic Probe

To be utilized as a chemical probe, this compound requires modification to include a reporter handle for detection and enrichment. Here, we propose two primary strategies for its derivatization:

Strategy 1: An Affinity-Based Probe with a Bioorthogonal Handle

This strategy involves synthesizing a derivative of this compound that incorporates a terminal alkyne or azide group. These "click chemistry" handles allow for the subsequent attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging, in a highly specific and efficient manner.

Strategy 2: A Photo-Affinity Probe

For capturing transient or non-covalent interactions, a photo-affinity probe can be developed. This would involve incorporating a photo-activatable group, such as a diazirine or benzophenone, into the this compound scaffold, along with a reporter tag.

Part 4: Experimental Workflows for Target Identification and Validation

The following sections provide detailed, step-by-step protocols for the application of a hypothetical this compound-derived probe in proteomics research.

Synthesis of a this compound-Alkyne Probe

The synthesis of a suitable probe is the crucial first step. While a detailed synthetic route is beyond the scope of this guide, a plausible approach would involve the esterification of 6-hydroxynicotinic acid with a benzyl alcohol derivative containing a terminal alkyne.

Experimental Workflow: Target Identification using an Affinity-Based Probe

This workflow outlines the steps for identifying the protein targets of our hypothetical this compound-alkyne probe.

Figure 1: Workflow for target identification using an affinity-based probe.

Protocol:

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HeLa, HEK293T) to ~80% confluency.

-

Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Probe Incubation:

-

Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound-alkyne probe at a final concentration of 1-10 µM for 1 hour at 4°C.

-

Include a vehicle control (e.g., DMSO) and a competition control where the lysate is pre-incubated with an excess of the parent this compound compound before adding the probe.

-

-

Click Chemistry with Biotin-Azide:

-

To the probe-incubated lysate, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.

-

-

Streptavidin Enrichment:

-

Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.

-

Incubate overnight at 37°C to digest the captured proteins into peptides.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis and Target Identification:

-

Search the acquired MS/MS data against a human protein database to identify the proteins.

-

Compare the protein abundances between the probe-treated, vehicle control, and competition control samples to identify specific binding partners of the this compound probe.

-

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be summarized in a table for clear comparison.

Table 1: Hypothetical Target List for this compound Probe

| Protein ID | Gene Name | Fold Enrichment (Probe/Vehicle) | Fold Reduction (Competition) |

| P12345 | TARG1 | 15.2 | 10.5 |